

Application Notes and Protocols for the Synthesis of Butyl Cyclopropanesulfonate

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Compound of Interest

Compound Name: *Butyl cyclopropanesulfonate*

Cat. No.: *B028796*

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Abstract

This document provides a detailed protocol for the synthesis of **Butyl cyclopropanesulfonate** from cyclopropanesulfonyl chloride and n-butanol. **Butyl cyclopropanesulfonate** is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The protocol herein describes a straightforward and efficient method employing readily available reagents and standard laboratory techniques. Included are comprehensive experimental procedures, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Cyclopropanesulfonate esters are important functional groups in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl moiety. These esters serve as effective leaving groups in nucleophilic substitution reactions, enabling the introduction of the cyclopropanesulfonyl group into a wide range of molecular scaffolds. **Butyl cyclopropanesulfonate**, specifically, can be utilized as a building block in the synthesis of complex molecules targeted for various therapeutic areas. The synthesis described is a classic esterification of a sulfonyl chloride with an alcohol, facilitated by a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This protocol is based on a documented synthetic procedure and has been optimized for laboratory-scale synthesis.^[1]

Materials:

- Cyclopropanesulfonyl chloride (1.0 eq)
- n-Butanol (BuOH) (excess)
- Pyridine (2.0 eq)
- Chloroform (CHCl₃)
- Water (H₂O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Rotary evaporator
- Separatory funnel

- Standard glassware for extraction and drying

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve cyclopropanesulfonyl chloride (1.0 eq, 35 mmol, 5 g) in an excess of n-butanol (20 mL).^[1]
- **Cooling:** Cool the reaction mixture to -10 °C using an ice-salt bath.
- **Addition of Base:** Slowly add pyridine (2.0 eq, 70 mmol, 5.8 mL) dropwise to the cooled solution.^[1] Maintain the temperature below 0 °C during the addition.
- **Reaction:** Allow the mixture to slowly warm to room temperature and stir overnight.
- **Solvent Removal:** Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
- **Workup:** Dissolve the resulting white solid in chloroform (CHCl₃). Transfer the solution to a separatory funnel.
- **Washing:** Wash the organic phase sequentially with water and then with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- **Concentration:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield **Butyl cyclopropanesulfonate** as an oil.^[1]

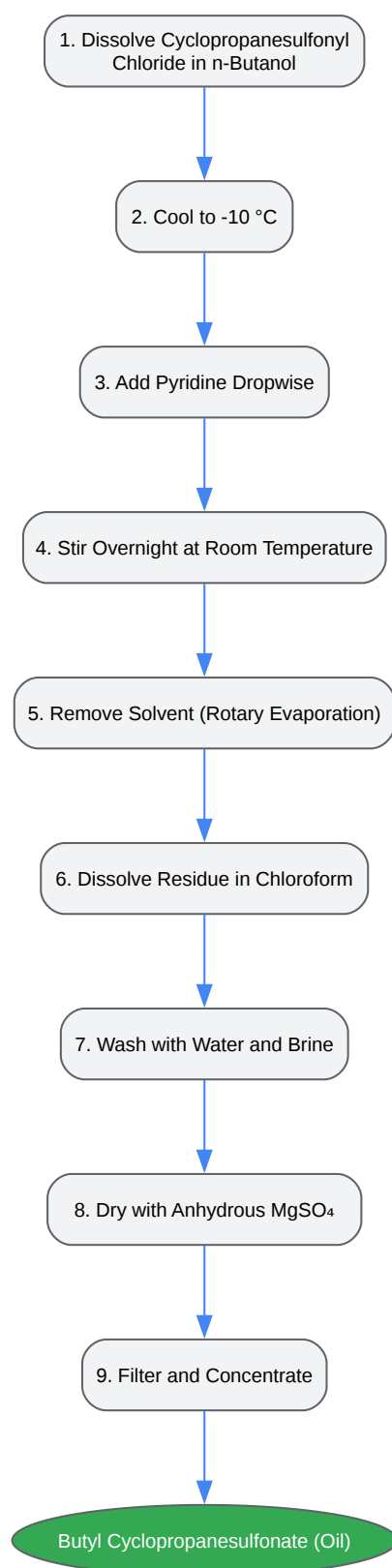
Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

Parameter	Value	Reference
Reactant Stoichiometry		
Cyclopropanesulfonyl chloride	1.0 eq (35 mmol)	[1]
Pyridine	2.0 eq (70 mmol)	[1]
Yield		
Product Mass	4.8 g	[1]
Molar Yield	71%	[1]
Product Characterization		
Appearance	Oil	[1]
¹ H NMR (300 MHz, CDCl ₃)	δ 4.25 (t, 2H), 2.46 (m, 1H), 1.74 (m, 2H), 1.45 (m, 2H), 1.25 (dd, 2H), 1.09 (dd, 2H), 0.93 (t, 3H)	[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **Butyl cyclopropanesulfonate**.



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Workflow for the synthesis of **Butyl cyclopropanesulfonate**.

Safety Precautions

- Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
- Chloroform is a suspected carcinogen. Handle with care in a well-ventilated area.
- The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Conclusion

The protocol described provides a reliable method for the synthesis of **Butyl cyclopropanesulfonate**. This procedure is suitable for researchers in both academic and industrial settings who require this versatile intermediate for their synthetic endeavors. The straightforward nature of the reaction and purification makes it an accessible and valuable addition to the synthetic chemist's toolkit.

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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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